molecular formula C8H6ClNOS B8719144 2H-1,4-Benzothiazin-3(4H)-one, 2-chloro- CAS No. 55043-49-7

2H-1,4-Benzothiazin-3(4H)-one, 2-chloro-

Cat. No.: B8719144
CAS No.: 55043-49-7
M. Wt: 199.66 g/mol
InChI Key: ONZFKCLIDSARQT-UHFFFAOYSA-N
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Description

2H-1,4-Benzothiazin-3(4H)-one derivatives are heterocyclic compounds featuring a benzothiazine core with diverse biological activities. The 2-chloro-substituted variant, 2H-1,4-Benzothiazin-3(4H)-one, 2-chloro-, is synthesized via chlorination of the parent compound followed by nucleophilic substitution . Recent advances in synthesis, such as LDA-mediated cyclization, have improved yields and operational simplicity compared to traditional methods .

Properties

CAS No.

55043-49-7

Molecular Formula

C8H6ClNOS

Molecular Weight

199.66 g/mol

IUPAC Name

2-chloro-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C8H6ClNOS/c9-7-8(11)10-5-3-1-2-4-6(5)12-7/h1-4,7H,(H,10,11)

InChI Key

ONZFKCLIDSARQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • The sulfur atom in benzothiazinones increases nucleophilicity at C2 compared to benzoxazinones, enabling diverse substitution patterns .

Key Insights :

  • Benzothiazinones show broader biological versatility, with MAO inhibition relevant to neurodegenerative diseases and antifungal activity against Candida .
  • Benzoxazinones, while structurally similar, exhibit narrower antifungal spectra, likely due to reduced stability of the oxygen-containing ring .

Key Insights :

  • Modern LDA-mediated methods for benzothiazinones offer operational simplicity and compatibility with diverse substituents .
  • Benzoxazinone synthesis relies on reductive cyclization, which may introduce regioselectivity challenges .

Physicochemical Properties

Limited data exist for the 2-chloro derivative, but related compounds provide insights:

  • 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one : Molecular mass 241.69 g/mol, ChemSpider ID 13722643 .
  • 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide : Higher polarity due to sulfone group; 95% purity available commercially .
  • Fluconazole-benzothiazinone hybrids: Melting points ~134–135°C, indicative of crystalline stability .

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